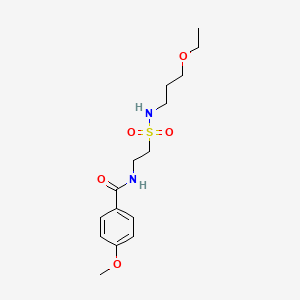![molecular formula C12H10Br2O2 B2410893 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 2386922-88-7](/img/structure/B2410893.png)
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is a chemical compound with the molecular formula C₁₂H₁₀Br₂O₂. It is a member of the bicyclo[1.1.1]pentane family, characterized by its unique three-dimensional structure.
Aplicaciones Científicas De Investigación
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the bromination of 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2,2-positions. Common reagents used in this process include bromine (Br₂) and a suitable solvent such as dichloromethane (CH₂Cl₂). The reaction is usually performed at low temperatures to prevent over-bromination and to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Oxidation Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used to replace bromine atoms with iodine.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether is commonly used for reduction.
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium can be used for oxidation.
Major Products Formed
Substitution: 2,2-Diiodo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Reduction: 3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid.
Oxidation: Corresponding carboxylate derivatives.
Mecanismo De Acción
The mechanism of action of 2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,2-Diiodo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with iodine atoms instead of bromine, leading to different reactivity and applications.
Uniqueness
2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of two bromine atoms, which enhance its reactivity and make it a valuable intermediate in organic synthesis.
Propiedades
IUPAC Name |
2,2-dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2O2/c13-12(14)10(8-4-2-1-3-5-8)6-11(12,7-10)9(15)16/h1-5H,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJQENGJRKPRFQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2(Br)Br)C(=O)O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
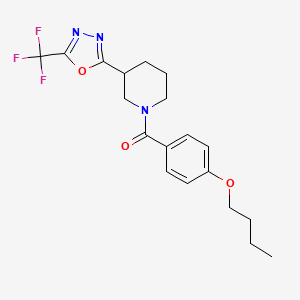
![[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B2410812.png)
![5-benzyl-N-(4-bromophenyl)-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2410814.png)
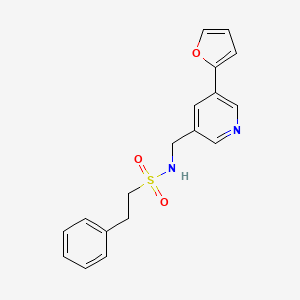
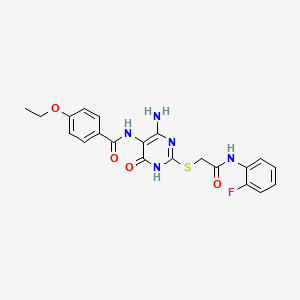
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

![1-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-3-phenylurea](/img/structure/B2410822.png)
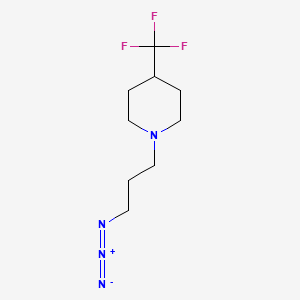

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![(5Z)-N-[(4-tert-butylphenyl)methoxy]-3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-imine](/img/structure/B2410830.png)
